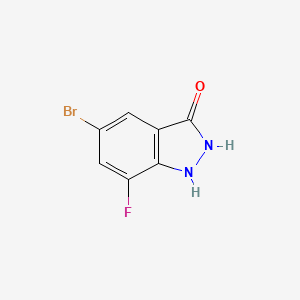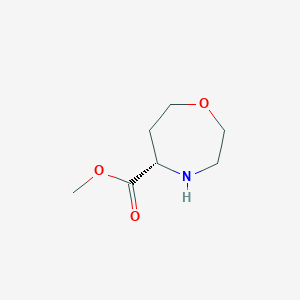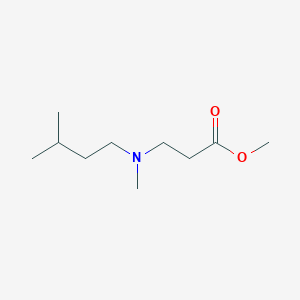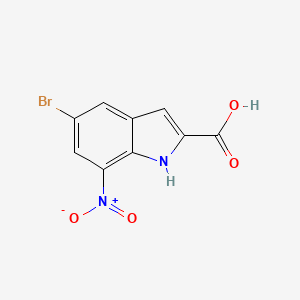
5-Bromo-7-fluoro-1H-indazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-fluoro-1H-indazol-3(2H)-one: is a heterocyclic compound that belongs to the indazole family It is characterized by the presence of bromine and fluorine atoms at the 5th and 7th positions, respectively, on the indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-1H-indazol-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline.
Cyclization: The key step involves the cyclization of the starting material to form the indazole ring. This is usually achieved through a condensation reaction with a suitable reagent like formic acid or its derivatives.
Oxidation: The final step involves the oxidation of the intermediate compound to form this compound. Common oxidizing agents used in this step include hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-7-fluoro-1H-indazol-3(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Further oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of more complex indazole-based compounds.
Applications De Recherche Scientifique
5-Bromo-7-fluoro-1H-indazol-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-fluoro-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-7-fluoro-1H-indazole
- 5-Bromo-7-iodo-1H-indazole
- 5-Bromo-7-chloro-1H-indazole
Uniqueness
5-Bromo-7-fluoro-1H-indazol-3(2H)-one is unique due to the presence of both bromine and fluorine atoms on the indazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
1227267-23-3 |
|---|---|
Formule moléculaire |
C7H4BrFN2O |
Poids moléculaire |
231.02 g/mol |
Nom IUPAC |
5-bromo-7-fluoro-1,2-dihydroindazol-3-one |
InChI |
InChI=1S/C7H4BrFN2O/c8-3-1-4-6(5(9)2-3)10-11-7(4)12/h1-2H,(H2,10,11,12) |
Clé InChI |
KLXQOTDZQNEPDT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)NN2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane](/img/structure/B11757345.png)
![[(3S)-3-cyclohexyloxiran-2-yl]methanol](/img/structure/B11757358.png)
![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B11757379.png)

![2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B11757390.png)
![2-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B11757395.png)

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757401.png)



![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757438.png)
![7-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11757440.png)

